N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c21-16(14-4-2-10-23-14)17-5-6-19-7-8-20-15(19)11-12(18-20)13-3-1-9-22-13/h1-4,7-11H,5-6H2,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNRPEWCEJFDQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C=CN(C3=C2)CCNC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide typically involves the following steps:
Formation of the imidazo[1,2-b]pyrazole core: This can be achieved by the condensation of 5-amino-1H-pyrazole-4-carboxamides with appropriate aldehydes or ketones.
Introduction of the furan moiety: The furan ring can be introduced via a coupling reaction with furan-2-carboxylic acid or its derivatives.
Final assembly: The final compound is obtained by linking the imidazo[1,2-b]pyrazole core with the furan moiety through an ethyl linker.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imidazo[1,2-b]pyrazole core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydroimidazo[1,2-b]pyrazole derivatives.
Substitution: Substituted furan derivatives.
Scientific Research Applications
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or microbial resistance.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of "N-(2-(6-(Furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide," we compare it with three structurally analogous compounds (Table 1):
Table 1: Structural and Functional Comparison
Key Observations :
Structural Similarities: The target compound shares the imidazo[1,2-b]pyrazole core with 6-aryl-imidazo[1,2-b]pyrazoles, which exhibit anticancer activity via kinase modulation . Its furan substituents may enhance metabolic stability compared to phenyl groups, as furans resist oxidative degradation better than benzene rings .
Pharmacological Potential: Unlike Imatinib, which uses a benzamide-pyridine scaffold for kinase binding, the target compound’s fused imidazo-pyrazole system could offer novel binding modes due to its smaller size and increased rigidity. Preliminary data for 6-aryl-imidazo[1,2-b]pyrazoles show IC₅₀ values in the low micromolar range against cancer cell lines, but furan substitution may alter solubility and bioavailability .
Biological Activity
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and anti-inflammatory properties, alongside relevant research findings and case studies.
Structural Features
The compound features a unique molecular structure that integrates several heterocyclic rings, including:
- Furan
- Imidazole
- Pyrazole
These structural components are known to enhance the pharmacological properties of compounds, making them valuable in therapeutic applications.
1. Anticancer Activity
Research indicates that compounds containing pyrazole and imidazole moieties exhibit significant anticancer properties. In particular, this compound has shown promising results against various cancer cell lines.
Case Study Findings:
- A study demonstrated that derivatives of pyrazole were effective against MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cell lines with IC50 values ranging from 0.01 µM to 42.30 µM, indicating potent cytotoxicity .
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 | 3.79 | |
| This compound | A549 | 26.00 | |
| This compound | HCT116 | 7.4 |
2. Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, which are critical in the treatment of various diseases characterized by chronic inflammation. Pyrazole derivatives have been reported to inhibit inflammatory pathways and cytokine production.
Research Insights:
A review highlighted that pyrazole derivatives can modulate inflammatory responses by inhibiting specific enzymes involved in the inflammatory cascade, such as COX and LOX .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Cell Cycle Arrest: It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
Q & A
Q. What are the key synthetic pathways for synthesizing N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide?
The compound is typically synthesized via multi-step reactions involving:
- Imidazo[1,2-b]pyrazole core formation : Cyclocondensation of substituted pyrazoles with aldehydes or ketones under acidic conditions .
- Furan-2-carboxamide coupling : Amide bond formation using coupling agents (e.g., EDC/HOBt) between the imidazo-pyrazole intermediate and furan-2-carboxylic acid derivatives .
- Ethyl linker introduction : Nucleophilic substitution or alkylation reactions to attach the ethyl spacer .
Key conditions : Dimethylformamide (DMF) or dichloromethane (DCM) as solvents, temperatures ranging from 60–100°C, and purification via column chromatography .
Q. How is structural characterization performed for this compound?
- Spectroscopy :
- NMR : H and C NMR confirm connectivity of furan, imidazo-pyrazole, and ethyl linker (e.g., furan protons at δ 6.2–7.4 ppm; imidazole protons at δ 7.8–8.3 ppm) .
- IR : Peaks at 1650–1680 cm (C=O stretch of amide) and 3100–3150 cm (N-H stretch) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] calculated for CHNO: 336.12) .
Q. What preliminary biological assays are recommended for initial screening?
- Anticancer activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
- Anti-inflammatory potential : COX-2 inhibition assay using ELISA .
- Antimicrobial screening : Disk diffusion against E. coli and S. aureus .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error in synthesis .
- Solvent optimization : COSMO-RS simulations identify solvents (e.g., DMF vs. THF) that maximize yield by stabilizing intermediates .
- Docking studies : Molecular docking (AutoDock Vina) predicts binding affinity to targets like protein kinases (e.g., EGFR, IC < 10 μM hypothesized) .
Q. How to resolve contradictions in biological activity data across studies?
- Dose-response validation : Repeat assays with strict control of cell passage number and incubation time .
- Metabolite interference : Use LC-MS to identify degradation products in cell media .
- Target specificity : CRISPR knockouts of suspected targets (e.g., MAPK) confirm on-/off-mechanisms .
Q. What strategies improve the compound’s pharmacokinetic properties?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance solubility .
- Microsomal stability testing : Incubate with liver microsomes (human/rat) to assess metabolic half-life .
- Plasma protein binding : Equilibrium dialysis quantifies free fraction (% unbound) for dose adjustment .
Research Gaps and Future Directions
- Mechanistic elucidation : Use cryo-EM to resolve compound-target complexes .
- In vivo models : Evaluate toxicity and efficacy in xenograft mice .
- Structure-activity relationships (SAR) : Synthesize analogs with modified furan/imidazole substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
